Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Description
Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a cyclopropane ring, a fluorinated phenyl group, and a dioxaborolane moiety. Boronic acid esters are widely used in organic synthesis, particularly in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.
Properties
Molecular Formula |
C17H22BFO4 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
methyl 1-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H22BFO4/c1-15(2)16(3,4)23-18(22-15)12-8-11(9-13(19)10-12)17(6-7-17)14(20)21-5/h8-10H,6-7H2,1-5H3 |
InChI Key |
BHDNFSFPGLASGC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C3(CC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate typically involves a multi-step process. One common method includes:
Formation of the Fluorinated Phenyl Intermediate:
Cyclopropanation: The fluorinated phenyl intermediate undergoes cyclopropanation, typically using diazo compounds and transition metal catalysts.
Boronic Acid Ester Formation: The final step involves the formation of the boronic acid ester by reacting the cyclopropane intermediate with a boronic acid derivative, such as pinacolborane, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic acid ester moiety can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki coupling reactions, along with bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while Suzuki coupling can produce biaryl compounds .
Scientific Research Applications
Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate involves its interaction with various molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluorine atom can enhance the compound’s stability and reactivity by influencing electronic properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, a fluorinated phenyl group, and a boronic acid ester moiety. This structure imparts distinct reactivity and stability, making it valuable in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
